molecular formula C13H21N3O3 B6969456 1-[3-(2-Methoxyethyl)morpholin-4-yl]-2-(4-methylpyrazol-1-yl)ethanone

1-[3-(2-Methoxyethyl)morpholin-4-yl]-2-(4-methylpyrazol-1-yl)ethanone

Cat. No.: B6969456
M. Wt: 267.32 g/mol
InChI Key: VWXSREBRNGTKQN-UHFFFAOYSA-N
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Description

1-[3-(2-Methoxyethyl)morpholin-4-yl]-2-(4-methylpyrazol-1-yl)ethanone is a synthetic organic compound that features a morpholine ring substituted with a methoxyethyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Methoxyethyl)morpholin-4-yl]-2-(4-methylpyrazol-1-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as methanesulfonic acid (MsOH) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Methoxyethyl)morpholin-4-yl]-2-(4-methylpyrazol-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[3-(2-Methoxyethyl)morpholin-4-yl]-2-(4-methylpyrazol-1-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(2-Methoxyethyl)morpholin-4-yl]-2-(4-methylpyrazol-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(2-Methoxyethyl)morpholin-4-yl]-2-(4-methylpyrazol-1-yl)ethanone is unique due to its specific combination of a morpholine ring and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

1-[3-(2-methoxyethyl)morpholin-4-yl]-2-(4-methylpyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-11-7-14-15(8-11)9-13(17)16-4-6-19-10-12(16)3-5-18-2/h7-8,12H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXSREBRNGTKQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC(=O)N2CCOCC2CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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